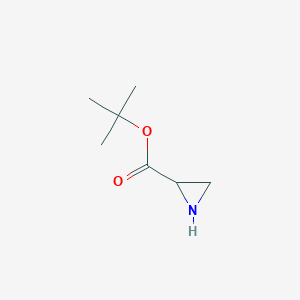

Tert-butyl Aziridine-2-carboxylate

CAS No.: 82912-42-3

Cat. No.: VC4128001

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82912-42-3 |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | tert-butyl aziridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3 |

| Standard InChI Key | MPJDBUSCAUGUHB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1CN1 |

| Canonical SMILES | CC(C)(C)OC(=O)C1CN1 |

Introduction

Structural and Molecular Characteristics

Tert-butyl aziridine-2-carboxylate features a three-membered aziridine ring fused to a carboxylate ester at the C2 position. The tert-butyl group (C(CH₃)₃) provides steric protection to the ester moiety, enhancing stability under acidic or basic conditions. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| IUPAC Name | tert-butyl aziridine-2-carboxylate |

| SMILES | CC(C)(C)OC(=O)C1CN1 |

| InChI Key | MPJDBUSCAUGUHB-UHFFFAOYSA-N |

The aziridine ring exhibits significant ring strain (≈27 kcal/mol), which drives its reactivity in nucleophilic ring-opening reactions . The planar nitrogen atom adopts sp² hybridization, contributing to the ring’s electrophilic character.

Synthesis and Optimization

The most efficient synthesis of tert-butyl aziridine-2-carboxylate employs the Mitsunobu reaction, leveraging stereospecific cyclization of tosylated serine derivatives. A representative protocol involves:

-

Tosylation of Serine: L-serine is protected as its tert-butyl ester (Tos-Ser-O-tBu) using tosyl chloride in pyridine .

-

Cyclization via Mitsunobu Conditions: The tosylated intermediate undergoes cyclization with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–20°C, yielding the aziridine ring .

-

Deprotection: Acidic hydrolysis with trifluoroacetic acid (TFA) removes the tosyl group, affording the final product in >90% yield .

Alternative methods include the Gabriel-Cromwell cyclization of β-amino alcohols, though this approach is less stereoselective . Optimization studies highlight the importance of solvent polarity (e.g., dichloromethane for improved solubility) and catalyst selection (e.g., DMAP for acyl transfer) .

Spectroscopic Characterization

Critical analytical techniques for verifying structure and purity include:

-

¹H NMR: The tert-butyl group appears as a singlet at δ 1.4 ppm (9H), while aziridine protons resonate as multiplet signals between δ 2.8–3.2 ppm due to coupling (J = 4–6 Hz) .

-

¹³C NMR: The carbonyl carbon of the ester is observed at δ 170–172 ppm, with the aziridine carbons at δ 35–45 ppm .

-

Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 143.19 ([M+H]⁺) .

Chiral HPLC analysis (e.g., Chiralpak IA column) is unnecessary for this compound, as the lack of stereocenters renders it achiral .

Chemical Reactivity and Functionalization

The aziridine ring’s strain enables diverse transformations:

Nucleophilic Ring-Opening

Nucleophiles (e.g., amines, thiols) attack the less substituted carbon of the aziridine, yielding β-substituted amines:

This reaction is pivotal for synthesizing β-amino acids, which are key components of peptidomimetics .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the aziridine ring opens to form a diazonium intermediate, which hydrolyzes to a γ-lactam or linear amine .

Cross-Coupling Reactions

While the parent compound lacks functional handles for cross-coupling, bromophenyl-substituted analogs (e.g., tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate) participate in Suzuki-Miyaura couplings to install aryl groups.

Applications in Organic Synthesis

Tert-butyl aziridine-2-carboxylate is a cornerstone in synthesizing:

-

Quaternary Amino Acids: Ring-opening with Grignard reagents introduces alkyl branches, enabling access to non-proteinogenic amino acids .

-

Bioactive Molecules: Derivatives of this compound serve as intermediates in BIRT-377 analogs (integrin inhibitors) and protease-resistant peptides .

-

Polymer Chemistry: Aziridine monomers undergo ring-opening polymerization to form polyamines with applications in drug delivery .

Comparative Analysis with Analogous Compounds

The tert-butyl ester’s steric bulk differentiates it from related aziridine carboxylates:

| Compound | Ester Group | Stability | Reactivity |

|---|---|---|---|

| Methyl aziridine-2-carboxylate | Methyl | Low | High |

| Benzyl aziridine-2-carboxylate | Benzyl | Moderate | Moderate |

| tert-Butyl aziridine-2-carboxylate | tert-Butyl | High | Low |

The tert-butyl variant’s stability makes it preferable for multi-step syntheses, whereas methyl esters are suited for rapid deprotection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume